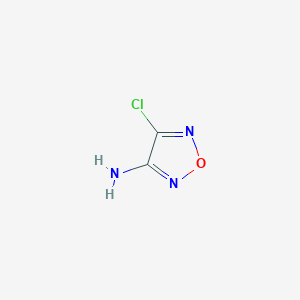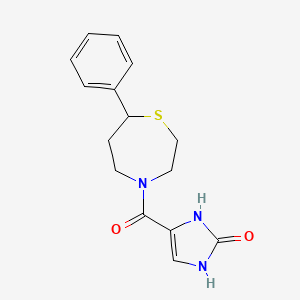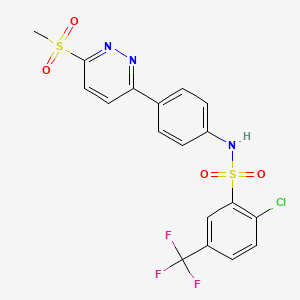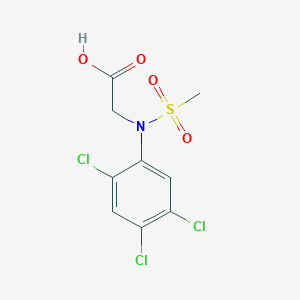![molecular formula C10H11NO5S B2775471 (2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid CAS No. 924871-08-9](/img/structure/B2775471.png)
(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety attached to a methoxyphenyl group, which is further substituted with an aminosulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(aminosulfonyl)-4-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation reaction with malonic acid or its derivatives under basic conditions to form the corresponding acrylic acid derivative.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Aldol Condensation: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction control and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistent product quality.
化学反应分析
Types of Reactions
(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated carboxylic acid.
Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(carboxysulfonyl)-4-methoxyphenylacrylic acid.
Reduction: Formation of 3-(aminosulfonyl)-4-methoxyphenylpropionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.
相似化合物的比较
Similar Compounds
3-(aminosulfonyl)-4-methoxybenzoic acid: Similar structure but lacks the acrylic acid moiety.
4-methoxyphenylacrylic acid: Similar structure but lacks the aminosulfonyl group.
3-(aminosulfonyl)benzoic acid: Similar structure but lacks both the methoxy and acrylic acid groups.
Uniqueness
(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminosulfonyl and methoxy groups, along with the acrylic acid moiety, allows for diverse chemical modifications and potential therapeutic applications.
属性
IUPAC Name |
(E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBAZVFULZYDEN-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2775391.png)

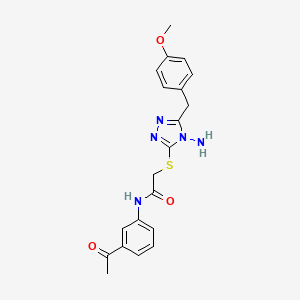
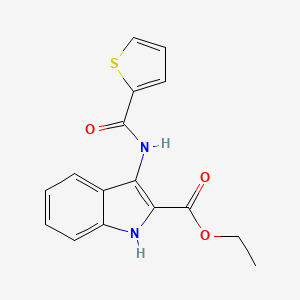
![[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2775398.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide](/img/structure/B2775399.png)
![N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2775401.png)
![N-{1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2775403.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2775405.png)

